2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide
Description
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3/c1-6(9(16)15-14)17-7-2-4-8(5-3-7)18-10(11,12)13/h2-6H,14H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWJFSQZXQFICN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379591 | |
| Record name | 2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-37-2 | |
| Record name | 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration and Trifluoromethoxylation
A common route involves nitration of phenol followed by trifluoromethoxylation:
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Nitration : Phenol reacts with nitric acid to yield 4-nitrophenol .
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Diazotization and Trifluoromethoxylation :
Reaction Conditions :
Etherification: Formation of Phenoxypropanoic Acid
Nucleophilic Substitution
4-(Trifluoromethoxy)phenol reacts with 3-bromopropanoic acid in basic media:
Optimization Notes :
Mitsunobu Reaction (Alternative)
For sterically hindered substrates, the Mitsunobu reaction ensures higher regioselectivity:
Conditions :
-
Reagents: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃).
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Solvent: Tetrahydrofuran (THF), room temperature, 4–6 hours.
Hydrazide Formation
Acid Chloride Route
Step 1: Propanoic Acid Chloride Synthesis
Propanoic acid reacts with thionyl chloride (SOCl₂):
Conditions :
Step 2: Hydrazine Coupling
Acid chloride reacts with hydrazine hydrate :
Optimization :
Direct Ester Hydrazinolysis
Methyl propanoate derivative reacts with excess hydrazine:
Conditions :
Comparative Analysis of Methods
| Parameter | Acid Chloride Route | Ester Hydrazinolysis |
|---|---|---|
| Reaction Time | 4–5 hours | 8–10 hours |
| Yield | 70–75% | 60–65% |
| Purity | >98% (after recrystallization) | ~90% (requires chromatography) |
| Scalability | Industrial-friendly | Limited by ester availability |
| Byproducts | HCl, SO₂ | Methanol, residual ester |
Key Findings :
-
The acid chloride route offers higher yields and purity, making it preferable for large-scale synthesis.
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Ester hydrazinolysis is simpler but less efficient due to slower reaction kinetics.
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anticancer Activity: Inducing apoptosis in cancer cells and inhibiting cell proliferation.
Molecular Targets: Interacting with enzymes and proteins involved in oxidative stress and cell proliferation pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on Phenoxy Hydrazides
2-(4-Chlorophenoxy)propanehydrazide
- Structure : Replaces –OCF₃ with –Cl.
- Molecular Formula : C₉H₁₁ClN₂O₂; MW : 214.65 g/mol .
- Key Differences :
2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide
Bioactive Hydrazide Derivatives
(E)-N’-(4-bromobenzylidene)-2-(6-methoxynaphthalen-2-yl)propanehydrazide (BPH)
- Structure : Incorporates a naphthalene moiety and benzylidene hydrazine.
- Key Differences: Extended aromatic system enhances π-π stacking, improving corrosion inhibition efficiency (85% at 1 mM in HCl) . Lacks the trifluoromethoxy group, reducing electronegativity at the phenoxy position .
3-[(3,5-Dioxo-1,2,4-triazin-6-yl)amino]-N’-[(E)-4-(trifluoromethyl)benzylidene]propanehydrazide
- Structure : Combines a triazine ring with trifluoromethylbenzylidene.
- Higher polarity (clogP = 1.8) compared to the target compound (clogP ≈ 2.3) .
Pharmacologically Active Analogs
Benzimidazole Derivatives with Propanehydrazide Moieties
- Example: 2-(4-((2-((1-Hydrazinyl-1-oxopropan-2-yl)oxy)-1H-benzimidazol-1-yl)methyl)phenoxy)propanehydrazide .
- Key Differences :
Bezafibrate (BM15075)
- Structure: Phenoxyisobutyrate with a chlorobenzamide group .
- Key Differences :
Comparative Data Table
Biological Activity
Overview
2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This compound belongs to a class of hydrazides that are known for various pharmacological properties. Its unique trifluoromethoxy group combined with the propanehydrazide moiety offers distinct chemical characteristics that contribute to its biological effects.
The synthesis of this compound typically involves a reaction between 4-(trifluoromethoxy)phenol and 2-bromopropanehydrazide, usually in the presence of a base like potassium carbonate in dimethylformamide (DMF). The reaction is heated to facilitate product formation, followed by purification techniques such as recrystallization or chromatography.
Chemical Structure
- Molecular Formula: CHFNO
- Molecular Weight: 264.20 g/mol
- CAS Number: 175204-37-2
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It acts by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage and various diseases associated with oxidative stress.
- Mechanism: The compound's antioxidant activity is attributed to its ability to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.
- Cell Lines Tested: Various cancer cell lines have been used to assess the efficacy of this compound, including breast cancer (MCF-7), pancreatic cancer (Patu8988), and gastric cancer (SGC7901).
-
Findings:
- Significant cytotoxicity was observed in MCF-7 cell lines.
- The compound demonstrated a dose-dependent response, indicating that higher concentrations lead to increased cell death.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 4-(Trifluoromethoxy)phenol | Moderate antioxidant | Free radical scavenging |
| Propanehydrazide | Antimicrobial | Cell membrane disruption |
| Other Trifluoromethoxy Derivatives | Varies | Depends on specific functional groups |
Case Studies and Research Findings
-
Antioxidant Efficacy Study:
- In vitro assays using DPPH and ABTS radical scavenging methods demonstrated that this compound significantly reduced oxidative stress markers compared to control groups.
-
Anticancer Activity Assessment:
- A study involving MTT assays showed that treatment with this compound led to a marked decrease in viability of cancer cells, with IC50 values indicating potent anticancer effects at relatively low concentrations.
-
Mechanistic Insights:
- Molecular docking studies revealed that the compound interacts with key enzymes involved in cell proliferation pathways, suggesting potential targets for therapeutic intervention.
Q & A
Q. Key Considerations :
- Moisture-sensitive intermediates necessitate inert atmospheres (N₂/Ar) .
- Substituents like trifluoromethoxy groups may sterically hinder coupling; elevated temperatures (100–120°C) improve efficiency .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the hydrazide NH₂ group (δ 3.5–4.5 ppm) and trifluoromethoxy (CF₃O-) aromatic protons (δ 7.2–7.8 ppm). ¹⁹F NMR verifies the CF₃ group (δ -55 to -60 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects the molecular ion peak [M+H]⁺ at m/z 293.1 (calculated for C₁₀H₁₀F₃N₂O₂) .
- Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretch) validate the hydrazide structure .
Q. Troubleshooting :
- Impurities from incomplete coupling manifest as doublets in aromatic regions; repeat column chromatography with gradient elution .
Advanced: How can reaction yields be optimized given the compound’s sensitivity to hydrolysis?
Methodological Answer:
- Solvent Selection : Use anhydrous DMF or DMSO to minimize water exposure during hydrazide formation .
- Temperature Control : Maintain reflux temperatures below 80°C to prevent decomposition of the trifluoromethoxy group .
- Protective Groups : Temporarily protect the hydrazide moiety with tert-butoxycarbonyl (Boc) groups during coupling, followed by acidic deprotection (e.g., HCl/dioxane) .
Q. Validation :
- Monitor hydrolysis byproducts (e.g., free hydrazine) via TLC or LC-MS. Adjust reaction time to balance yield vs. degradation .
Advanced: What strategies are employed in structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Functional Group Modifications :
- Replace the trifluoromethoxy group with methoxy or chlorine to assess electronic effects on bioactivity .
- Modify the propanehydrazide chain length (e.g., ethanehydrazide) to study steric impacts .
- Biological Assays :
- Test antimicrobial activity via minimum inhibitory concentration (MIC) assays against S. aureus and E. coli .
- Evaluate anticancer potential using MTT assays on HeLa or MCF-7 cell lines .
Q. Data Interpretation :
- Enhanced lipophilicity from the CF₃ group often correlates with improved membrane permeability and target binding .
Advanced: How can researchers resolve contradictions in bioassay data across studies?
Methodological Answer:
- Purity Verification : Reanalyze compound batches via HPLC (>98% purity) to exclude impurities as confounding factors .
- Assay Standardization :
- Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 5% CO₂, 37°C) .
- Validate results with orthogonal assays (e.g., flow cytometry vs. MTT for cytotoxicity) .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ values normalized to positive controls) .
Advanced: What methodologies assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Photostability : Expose to UV light (320–400 nm) for 48 hours; quantify decomposition using UV-Vis spectroscopy (λmax = 270 nm) .
- Recommendations :
Advanced: What mechanistic insights exist for its biological activity?
Methodological Answer:
- Enzyme Inhibition : Molecular docking studies suggest the hydrazide group chelates metal ions in enzyme active sites (e.g., matrix metalloproteinases) .
- Reactive Oxygen Species (ROS) Modulation : Fluorinated groups enhance electron-withdrawing effects, stabilizing radical intermediates in antioxidant assays .
- Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) tracks intracellular localization in cancer cells via confocal microscopy .
Advanced: How are computational methods used to predict its physicochemical properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox activity (e.g., for antioxidant potential) .
- Molecular Dynamics (MD) Simulations : Models interactions with lipid bilayers to estimate permeability coefficients (LogP ~2.5) .
- ADMET Prediction : Tools like SwissADME estimate oral bioavailability (%F = 65–70%) and CYP450 metabolism profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
